Potassium 1,1,2,2,2-pentafluoroethanesulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

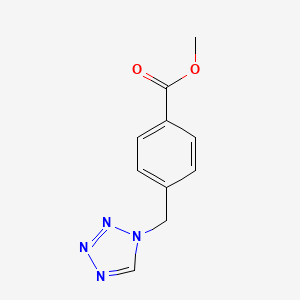

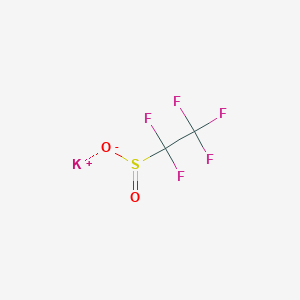

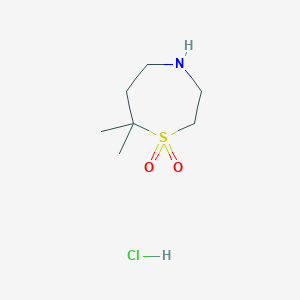

Potassium 1,1,2,2,2-pentafluoroethanesulfinate is a chemical compound with the molecular formula C2F5O2S.K . It has a molecular weight of 222.18 . The compound is available from various suppliers, including Manchester Organics .

Molecular Structure Analysis

The InChI code for Potassium 1,1,2,2,2-pentafluoroethanesulfinate is 1S/C2HF5O2S.K/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Potassium 1,1,2,2,2-pentafluoroethanesulfinate has a molecular weight of 222.18 . . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Transformation

Potassium 1,1,2,2,2-pentafluoroethanesulfinate is a chemical compound with significant implications in synthetic organic chemistry. It is involved in various synthesis and transformation processes, such as the synthesis of allyl sulfones from potassium allyltrifluoroborates, where potassium allyltrifluoroborates undergo a bora-ene reaction with sulfur dioxide absent Lewis acid catalysts. This process yields sulfinyloxy-trifluoroborates, which subsequently undergo alkylation with electrophiles to produce sulfones with up to 91% yield. Benzyl halides and haloacetic acid derivatives can be used as alkylation reagents, while the Sanger reagent undergoes a SNAr reaction with sulfinyloxy-trifluoroborates to produce the corresponding 2,4-dinitrophenylsulfone (Stikute, Lugiņina, & Turks, 2017).

Electrochemical Applications

Potassium 1,1,2,2,2-pentafluoroethanesulfinate also finds applications in the development of novel battery technologies. For instance, potassium-sulfur (K-S) batteries are emerging as a promising alternative to lithium-ion batteries for large-scale energy storage applications due to their high capacity and cost-effectiveness. Research has demonstrated room-temperature K-S batteries utilizing microporous carbon-confined small-molecule sulfur composite cathodes. These cathodes, through the synergistic effects of strong confinement by the microporous carbon matrix and the small-molecule sulfur structure, effectively eliminate the formation of soluble polysulfides, ensuring a reversible capacity and high retention after multiple cycles (Xiong et al., 2019).

Mechanistic and Theoretical Studies

Potassium 1,1,2,2,2-pentafluoroethanesulfinate is also involved in mechanistic and theoretical studies aimed at understanding and improving chemical reactions. For example, reactions of 1-(difluoromethanesulfinyl)pentafluorobenzene with various nucleophiles have been explored. These reactions result in the substitution of a fluorine atom, and in certain cases, treatment with sodium hydroxide leads to the cleavage of the Carom-S bond, showcasing the compound's utility in studying reaction mechanisms and developing new synthetic methodologies (Koshcheev et al., 2017).

Safety and Hazards

properties

IUPAC Name |

potassium;1,1,2,2,2-pentafluoroethanesulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O2S.K/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVCCPSSXYITPY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)[O-])(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5KO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)

![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)

![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)

![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)

![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)